molecular formula C11H10N2 B11913115 2-Methyl-7-vinylquinoxaline

2-Methyl-7-vinylquinoxaline

Cat. No.: B11913115
M. Wt: 170.21 g/mol
InChI Key: ZZWQVENAEOXJRU-UHFFFAOYSA-N
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Description

2-Methyl-7-vinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of both methyl and vinyl groups in this compound makes it a unique derivative with potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-vinylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by functional group modifications. One common method is the reaction of o-phenylenediamine with 2-methyl-3-buten-2-one under acidic conditions to form the quinoxaline core. The vinyl group can be introduced through subsequent reactions, such as Heck coupling or other vinylation techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the quinoxaline core, followed by the introduction of the vinyl group using efficient catalytic systems. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-7-vinylquinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the quinoxaline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, organometallic reagents; reactions may require catalysts and specific solvents depending on the desired substitution.

Major Products:

    Oxidation: Quinoxaline N-oxides

    Reduction: Reduced quinoxaline derivatives

    Substitution: Various substituted quinoxalines with functional groups like halides, alkyls, or aryls

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-7-vinylquinoxaline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The vinyl group can participate in covalent bonding with target molecules, enhancing its binding affinity and specificity. The quinoxaline core can also intercalate with DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

    Quinoxaline: The parent compound, lacking the methyl and vinyl groups.

    2-Methylquinoxaline: Similar structure but without the vinyl group.

    7-Vinylquinoxaline: Similar structure but without the methyl group.

Uniqueness: 2-Methyl-7-vinylquinoxaline is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications that are not possible with simpler quinoxaline derivatives .

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

7-ethenyl-2-methylquinoxaline

InChI

InChI=1S/C11H10N2/c1-3-9-4-5-10-11(6-9)13-8(2)7-12-10/h3-7H,1H2,2H3

InChI Key

ZZWQVENAEOXJRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=CC2=N1)C=C

Origin of Product

United States

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